molecular formula C19H15FN4O2S B2458538 (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 894029-76-6

(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2458538
M. Wt: 382.41
InChI Key: KYTRPIKFKFUIFI-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H15FN4O2S and its molecular weight is 382.41. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide involves the synthesis of the thiazolo[3,2-b][1,2,4]triazole ring system, followed by the coupling of the resulting intermediate with the appropriate functional groups to form the final compound.

Starting Materials
4-fluoroaniline, 2-bromoacetic acid, thiourea, furan-2-carboxylic acid, ethyl bromide, triethylamine, N,N'-dicyclohexylcarbodiimide, N-hydroxysuccinimide, dimethylformamide, dichloromethane, diethyl ether, methanol, sodium hydroxide, hydrochloric acid

Reaction
Step 1: Synthesis of 2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazole, a. Dissolve 4-fluoroaniline (1.0 eq) and thiourea (1.2 eq) in methanol and heat the mixture to reflux., b. Add sodium hydroxide (2.0 eq) to the mixture and continue heating for 2 hours., c. Cool the mixture to room temperature and filter the resulting solid., d. Wash the solid with water and dry it under vacuum., e. Dissolve the solid in dichloromethane and add 2-bromoacetic acid (1.2 eq) and triethylamine (1.5 eq)., f. Heat the mixture to reflux for 12 hours., g. Cool the mixture to room temperature and filter the resulting solid., h. Wash the solid with water and dry it under vacuum to obtain the intermediate 2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)acetic acid., Step 2: Synthesis of (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide, a. Dissolve the intermediate 2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)acetic acid (1.0 eq), N-hydroxysuccinimide (1.2 eq), and N,N'-dicyclohexylcarbodiimide (1.2 eq) in dimethylformamide., b. Stir the mixture at room temperature for 1 hour., c. Add furan-2-carboxylic acid (1.2 eq) and triethylamine (1.5 eq) to the mixture and stir at room temperature for 12 hours., d. Filter the resulting solid and wash it with diethyl ether., e. Dissolve the solid in dichloromethane and add ethyl bromide (1.2 eq) and triethylamine (1.5 eq)., f. Heat the mixture to reflux for 12 hours., g. Cool the mixture to room temperature and filter the resulting solid., h. Wash the solid with water and dry it under vacuum to obtain the final compound (E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide.

properties

IUPAC Name

(E)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c20-14-5-3-13(4-6-14)18-22-19-24(23-18)15(12-27-19)9-10-21-17(25)8-7-16-2-1-11-26-16/h1-8,11-12H,9-10H2,(H,21,25)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTRPIKFKFUIFI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide

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